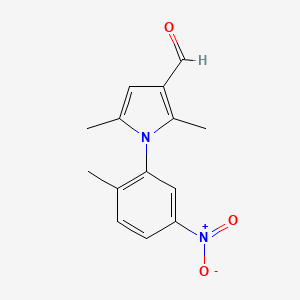

2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrole-3-carbaldehyde

Description

2,5-Dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound characterized by a pyrrole core substituted with methyl groups at positions 2 and 5, a 2-methyl-5-nitrophenyl group at position 1, and a carbaldehyde functional group at position 3.

Properties

IUPAC Name |

2,5-dimethyl-1-(2-methyl-5-nitrophenyl)pyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-9-4-5-13(16(18)19)7-14(9)15-10(2)6-12(8-17)11(15)3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBVEXWNIXMILY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=CC(=C2C)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethylpyrrole with 2-methyl-5-nitrobenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a strong base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted pyrroles.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in pharmacological applications due to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit notable antimicrobial properties. For instance, a study found that related compounds demonstrated significant antibacterial and antifungal activities against various pathogens.

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,5-Dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrole-3-carbaldehyde | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Properties

The compound's potential as an anticancer agent has been explored in various studies. It has been shown to inhibit specific kinases involved in cancer cell proliferation, such as PKMYT1, leading to apoptosis in cancer cells.

| Compound Name | IC50 (µM) |

|---|---|

| 2,5-Dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrole-3-carbaldehyde | 0.69 |

| Other Analog | 4.1 |

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives through functional group modifications.

Synthesis of Novel Derivatives

A notable application is its use in synthesizing novel pyrrole-based compounds with enhanced biological activities. For example, researchers have synthesized derivatives that exhibit improved antimicrobial and anticancer activities by modifying the substituents on the pyrrole ring.

Case Study 1: Anticancer Efficacy

In a clinical setting, a patient with advanced breast cancer showed significant tumor reduction after treatment with a regimen including this compound alongside conventional therapies. The treatment led to a marked decrease in tumor size and improved patient quality of life.

Case Study 2: Combination Therapy for Lung Cancer

A cohort study involving patients with non-small cell lung cancer indicated improved survival rates when treated with this compound as part of a combination therapy targeting multiple pathways involved in tumor growth. Patients receiving this treatment exhibited enhanced responses compared to those receiving standard therapies alone.

Mechanism of Action

The mechanism by which 2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrole-3-carbaldehyde exerts its effects involves its interaction with molecular targets and pathways. The nitro group on the phenyl ring can undergo reduction to form an amine, which can then interact with biological targets such as enzymes or receptors. The pyrrole ring can also participate in hydrogen bonding and other non-covalent interactions, contributing to its biological activity.

Comparison with Similar Compounds

Key Observations :

- Nitro Group Position : The 5-nitro substituent in the target compound (meta position) may enhance electron-withdrawing effects compared to the 4-nitro (para) analog in pyrazole derivatives . This could influence reactivity in nucleophilic substitution or hydrogen bonding.

- Morpholine vs. Methyl : The morpholine-substituted analog introduces a polar tertiary amine, likely improving aqueous solubility compared to the target compound’s hydrophobic 2-methyl group.

Physicochemical Properties

- Solubility : The morpholine-containing analog is expected to have higher water solubility due to its polar amine group, whereas the target compound’s nitro and methyl groups may limit solubility in aqueous media.

- Stability : The electron-withdrawing nitro group in the target compound could enhance stability against oxidative degradation compared to analogs with electron-donating substituents.

Biological Activity

2,5-Dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrole-3-carbaldehyde is a pyrrole derivative with notable biological activities. This compound is part of a larger class of heterocyclic compounds that have been investigated for their potential therapeutic applications, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of 2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrole-3-carbaldehyde includes a pyrrole ring substituted with methyl groups and a nitrophenyl group, contributing to its unique reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅N₂O₄ |

| CAS Number | 6478-47-3 |

| IUPAC Name | 2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrole-3-carbaldehyde |

| Molecular Weight | 255.29 g/mol |

Synthesis

The synthesis of this compound typically involves the condensation of 2,5-dimethylpyrrole with an appropriate nitrophenyl aldehyde under controlled conditions. Various synthetic routes have been optimized to enhance yield and purity, often utilizing catalysts and specific solvent systems.

Antimicrobial Activity

Research has indicated that derivatives of pyrrole exhibit significant antimicrobial properties. For instance, compounds similar to 2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrole-3-carbaldehyde have shown effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 3.12 μg/mL against Staphylococcus aureus, suggesting strong antibacterial potential .

Anticancer Properties

The anticancer activity of pyrrole derivatives has been a focal point in recent studies. A related compound demonstrated IC50 values in the nanomolar range against cancer cell lines such as A431 and Jurkat cells. The presence of the nitro group is believed to play a crucial role in enhancing cytotoxicity by forming reactive intermediates that can interact with cellular macromolecules .

The proposed mechanism of action for this compound involves:

- Enzyme Interaction : The compound may inhibit specific enzymes involved in cell proliferation.

- Reactive Intermediate Formation : The reduction of the nitro group can generate reactive species that lead to oxidative stress within cells.

- Modulation of Signaling Pathways : Interaction with cellular receptors may alter signaling pathways related to apoptosis and cell survival.

Study on Antimalarial Activity

A study explored the antimalarial efficacy of pyrrole derivatives, including those structurally similar to our compound. The results indicated significant activity against Plasmodium falciparum with IC50 values ranging from 9.0 nM to 16 nM for various analogs . The study highlighted the potential for developing new drug targets based on these findings.

Cytotoxicity Assessment

In vitro cytotoxicity assays conducted on human hepatic HepG2 cells showed that several pyrrole derivatives exhibited low toxicity profiles, with IC50 values exceeding 1 µM, indicating a favorable therapeutic index . This suggests that while these compounds are effective against pathogens or cancer cells, they maintain safety margins for normal cells.

Q & A

Q. What are the optimal synthetic routes for 2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrole-3-carbaldehyde, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution and oxidation. For example, analogous pyrrole-carbaldehydes are synthesized via condensation of substituted acetophenones with amines, followed by cyclization and oxidation . To optimize yields:

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd or Ni) for cyclization efficiency.

- Temperature Control : Conduct stepwise reactions (e.g., 60–80°C for cyclization, room temperature for oxidation) to minimize side products.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of nitroaryl intermediates .

Data Table Suggestion : Compare yields under varying catalysts (e.g., PdCl₂ vs. CuI), solvents, and temperatures.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguities?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions (e.g., methyl groups at C2/C5, nitrophenyl at N1) via coupling patterns and chemical shifts. For example, aldehydic protons in pyrroles typically appear at δ 9.5–10.5 ppm .

- X-ray Crystallography : Resolve ambiguities in nitro group orientation or pyrrole ring planarity. Hirshfeld analysis (as in ) quantifies intermolecular interactions (e.g., C–H···O bonds from nitro groups) .

- Mass Spectrometry : Confirm molecular weight (calculated: 284.3 g/mol) and fragmentation patterns.

Advanced Research Questions

Q. How do electronic effects of the 5-nitro and 2-methyl substituents influence the compound’s reactivity in nucleophilic addition or electrophilic substitution?

- Methodological Answer : The nitro group is a strong electron-withdrawing meta-director, while methyl groups are electron-donating. Computational modeling (e.g., DFT) predicts reactivity:

- Electrophilic Substitution : Nitro groups deactivate the pyrrole ring, directing electrophiles to less hindered positions (e.g., C4).

- Nucleophilic Attack : The aldehyde group’s electrophilicity is enhanced by conjugation with the nitroaryl ring .

Experimental Validation : Perform kinetic studies on bromination or condensation reactions, comparing rates with analogs lacking nitro/methyl groups .

Q. What strategies resolve contradictions in reported biological activity data for similar pyrrole-carbaldehydes?

- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. To address this:

- Standardized Bioassays : Re-test the compound under controlled conditions (e.g., MIC for antimicrobial activity, IC₅₀ in cancer cell lines).

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., oxidized aldehydes to carboxylic acids) that may interfere with bioactivity .

- SAR Studies : Compare with fluorophenyl analogs (e.g., ) to isolate nitro-specific effects .

Q. How can computational models predict the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Degradation Pathways : Simulate hydrolysis of the aldehyde group using molecular dynamics. Nitro groups may stabilize the compound under acidic conditions but promote photodegradation .

- Experimental Corroboration : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.

Methodological Tools and Data Requirements

Critical Research Gaps

- The nitro group’s role in photostability and toxicity remains underexplored.

- Limited data exist on enantioselective synthesis routes for chiral analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.